Cas no 849543-98-2 (4,4,5,5-tetramethyl-2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-6-yl)-1,3,2-dioxaborolane)

4,4,5,5-tetramethyl-2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-6-yl)-1,3,2-dioxaborolane structure
849543-98-2 structure
Product Name:4,4,5,5-tetramethyl-2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-6-yl)-1,3,2-dioxaborolane
CAS No:849543-98-2
MF:C22H30B2O4
MW:380.093206882477
CID:2143162
PubChem ID:59610824
Update Time:2025-04-21

4,4,5,5-tetramethyl-2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-6-yl)-1,3,2-dioxaborolane Chemical and Physical Properties

Names and Identifiers

    • 4,4,5,5-tetramethyl-2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-6-yl)-1,3,2-dioxaborolane
    • 4,4,5,5-tetramethyl-2-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]-1,3,2-dioxaborolane
    • A1-09125
    • H28492
    • DTXSID60732496
    • CS-0177146
    • DTXCID90683240
    • 849543-98-2
    • 2,6-(Bis-pinocolato)diboranonaphthalene
    • 4,4,5,5-tetramethyl-2-[6-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]-1,3,2-dioxaborolane
    • 1,3,2-Dioxaborolane, 2,2'-(2,6-naphthalenediyl)bis[4,4,5,5-tetramethyl-
    • DB-305167
    • SCHEMBL1293460
    • 2,2'-(Naphthalene-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
    • QXKWROQJPYYOBY-UHFFFAOYSA-N
    • 2,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene
    • Inchi: 1S/C22H30B2O4/c1-19(2)20(3,4)26-23(25-19)17-11-9-16-14-18(12-10-15(16)13-17)24-27-21(5,6)22(7,8)28-24/h9-14H,1-8H3
    • InChI Key: QXKWROQJPYYOBY-UHFFFAOYSA-N
    • SMILES: O1B(C2C=CC3C=C(B4OC(C)(C)C(C)(C)O4)C=CC=3C=2)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 380.2330198Da
  • Monoisotopic Mass: 380.2330198Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 2
  • Complexity: 519
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 36.9Ų

4,4,5,5-tetramethyl-2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-6-yl)-1,3,2-dioxaborolane Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
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4,4,5,5-Tetramethyl-2-[6-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]-1,3,2-dioxaborolane
849543-98-2 95%+
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4,4,5,5-tetramethyl-2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-6-yl)-1,3,2-dioxaborolane Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Boron triiodide Solvents: 1,2,4-Trichlorobenzene ;  rt; 16 h, 240 °C; 240 °C → rt
1.2 Reagents: Triethylamine ;  0.5 h, rt
Reference
Multiple Electrophilic C-H Borylation of Arenes Using Boron Triiodide
Oda, Susumu ; et al, Organic Letters, 2020, 22(2), 700-704

Production Method 2

Reaction Conditions
1.1 Catalysts: Sodium triethylborohydride ,  2094503-97-4 Solvents: Tetrahydrofuran ;  2 min, rt
1.2 Reagents: Cyclohexene ;  48 h, 100 °C
Reference
Cobalt-Catalyzed Regioselective Borylation of Arenes: N-Heterocyclic Silylene as an Electron Donor in the Metal-Mediated Activation of C-H Bonds
Ren, Hailong; et al, Chemistry - A European Journal, 2017, 23(24), 5663-5667

Production Method 3

Reaction Conditions
1.1 Catalysts: Sodium triethylborohydride ,  2094503-97-4 Solvents: Tetrahydrofuran ;  2 min, rt
1.2 24 h, 100 °C
2.1 Catalysts: Sodium triethylborohydride ,  2094503-97-4 Solvents: Tetrahydrofuran ;  2 min, rt
2.2 Reagents: Cyclohexene ;  48 h, 100 °C
Reference
Cobalt-Catalyzed Regioselective Borylation of Arenes: N-Heterocyclic Silylene as an Electron Donor in the Metal-Mediated Activation of C-H Bonds
Ren, Hailong; et al, Chemistry - A European Journal, 2017, 23(24), 5663-5667

Production Method 4

Reaction Conditions
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Cyclohexane ;  16 h, 80 °C
Reference
Selective Ir-catalysed borylation of polycyclic aromatic hydrocarbons: structures of naphthalene-2,6-bis(boronate), pyrene-2,7-bis(boronate) and perylene-2,5,8,11-tetra(boronate) esters
Coventry, David N.; et al, Chemical Communications (Cambridge, 2005, (16), 2172-2174

4,4,5,5-tetramethyl-2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-6-yl)-1,3,2-dioxaborolane Raw materials

4,4,5,5-tetramethyl-2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-6-yl)-1,3,2-dioxaborolane Preparation Products

4,4,5,5-tetramethyl-2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-6-yl)-1,3,2-dioxaborolane Related Literature

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